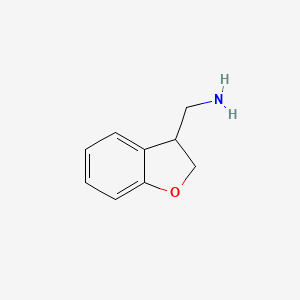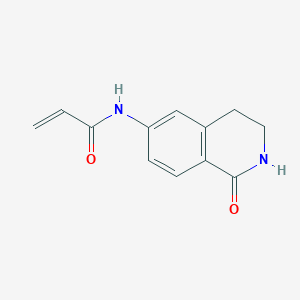
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide (or 1,2-DCPP-4-MPSC) is an organic chemical compound with a wide range of scientific applications. It is a semi-synthetic compound derived from natural sources, and has been used in a variety of laboratory experiments and research projects.
Scientific Research Applications
Anticancer Potential :
- Thiosemicarbazide derivatives, including 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide, have been studied for their potential anticancer properties. These compounds showed cytotoxic effects on gastric cancer cells, indicating their potential as anticancer agents. They appear to affect cell division, specifically at the replication stage, and cause DNA damage like abasic sites and double strand breaks. These effects might be due to their potential DNA intercalating properties (Pitucha et al., 2020).
- Another study on thiosemicarbazide derivatives revealed their cytotoxicity against melanoma cells, with specific compounds demonstrating selective toxicity towards cancer cells over normal cells. These compounds also downregulated the expression of dihydroorotate dehydrogenase (DHODH), a potential therapeutic target in cancer treatment (Kozyra et al., 2022).
Antimicrobial and Antitubercular Activities :
- A variety of thiosemicarbazide derivatives, including those related to 1-(2,4-dichlorophenoxy)propionyl-4-(4-methylphenyl)thiosemicarbazide, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown effectiveness against several microbes and Mycobacterium tuberculosis, indicating their potential as antimicrobial and antitubercular agents (Hirpara et al., 2003).
Antidepressant Activity :
- Compounds derived from thiosemicarbazide, including 1-thiocarbamoyl-3,5-diphenyl-2-pyrazolines, have been synthesized and tested for their antidepressant activities. These compounds showed equivalent or higher activity than some standard antidepressants, suggesting their potential use in treating depression (Bilgin et al., 1993).
Antioxidant Properties :
- Thiosemicarbazide derivatives have also been explored for their antioxidant activities. Some compounds exhibited significant radical scavenging and reducing activities, indicating their potential as antioxidants (Nazarbahjat et al., 2014).
Anti-HIV Activity :
- Research on chiral 1,2,4-triazoles and 1,3,4-thiadiazoles derived from thiosemicarbazide has indicated potential anti-HIV activity. One compound in particular showed activity against HIV-1 and HIV-2 strains, highlighting the potential for developing new anti-HIV agents (Akhtar et al., 2007).
properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-10-3-6-13(7-4-10)20-17(25)22-21-16(23)11(2)24-15-8-5-12(18)9-14(15)19/h3-9,11H,1-2H3,(H,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXKSEPTBLILOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)
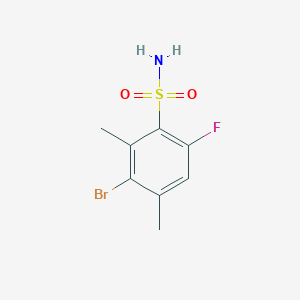
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2993868.png)
![5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane](/img/structure/B2993870.png)
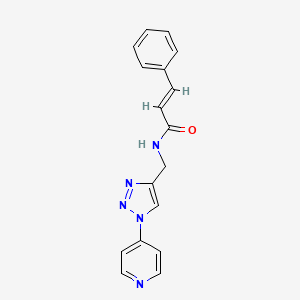
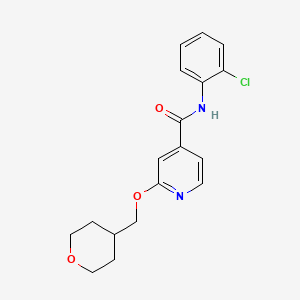
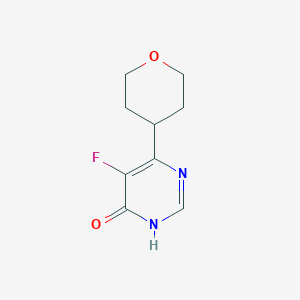
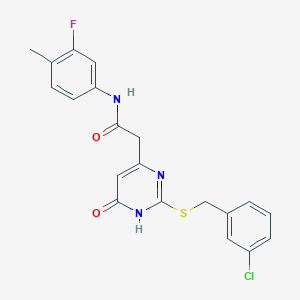
![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)
![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)
